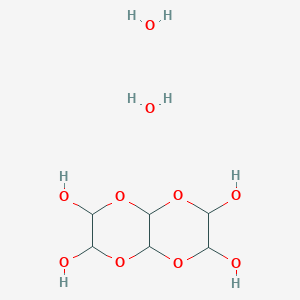

Glyoxalhydratetrimer dihydrate

Description

Historical Context of Glyoxal (B1671930) and its Hydrated Forms

The story of Glyoxalhydratetrimer dihydrate begins with the discovery of glyoxal (CHOCHO), the simplest dialdehyde (B1249045). acs.org Glyoxal was first prepared and named in the 19th century by the German-British chemist Heinrich Debus, who synthesized it by reacting ethanol (B145695) with nitric acid. atamankimya.comwikipedia.org Later, in 1875, N. Lubawin also reported its synthesis through the oxidation of acetaldehyde (B116499) with nitric acid or selenious acid. acs.org

From its early discovery, it was apparent that glyoxal's chemistry was more complex than its simple molecular formula suggested. atamankimya.com In aqueous solutions, glyoxal readily forms a series of hydrates and oligomers. wikipedia.orgatamanchemicals.com These hydrated forms are the result of the nucleophilic addition of water to the aldehyde groups. inchem.org The equilibrium between the monomer, dimer, and trimer forms is influenced by factors such as concentration and pH. In a typical 40% aqueous solution of glyoxal, the monomer is a minor component, with the dimer and trimer forms being predominant. wikipedia.org

The commercial production of glyoxal began in 1960 in Lamotte, France. atamankimya.comwikipedia.org Industrial methods include the gas-phase oxidation of ethylene (B1197577) glycol over a silver or copper catalyst (the Laporte process) and the liquid-phase oxidation of acetaldehyde with nitric acid. atamankimya.comwikipedia.org The commercially available product is typically a 40% aqueous solution, which contains these hydrated oligomers, including this compound. atamankimya.comwikipedia.org The anhydrous form of glyoxal can be prepared by heating the solid hydrate (B1144303) with phosphorus pentoxide and condensing the resulting vapors. atamankimya.comsciencemadness.org

Significance of Oligomeric Hydrates in Organic Chemistry

Oligomeric hydrates, such as this compound, hold considerable significance in various fields of organic chemistry. Their unique structures, which often feature multiple hydroxyl groups and ether linkages, impart distinct physical and chemical properties that are not observed in their monomeric counterparts.

One of the primary applications of glyoxal and its hydrated oligomers is as a cross-linking agent in polymer chemistry. wikipedia.orgatamankimya.com They are used extensively in the paper and textile industries to improve the properties of starch-based coatings and to impart wrinkle resistance to fabrics. wikipedia.org This cross-linking ability stems from the reactivity of the aldehyde and hydroxyl groups present in the oligomeric structures.

Furthermore, this compound and related compounds are valuable building blocks in organic synthesis, particularly for the creation of heterocyclic compounds like imidazoles. wikipedia.orgatamanchemicals.comatamankimya.com The cyclic structure of the trimer can serve as a scaffold for constructing more complex molecular architectures. For instance, it has been used in the synthesis of substituted semithioglycolurils. thieme-connect.comthieme-connect.com

In recent years, the significance of glyoxal's oligomeric hydrates has expanded into the realm of atmospheric chemistry. nih.gov The formation of these non-volatile oligomers from the highly water-soluble glyoxal is a key process in the formation of secondary organic aerosols (SOA). nih.govacs.org This has profound implications for air quality and climate, as SOA particles can act as cloud condensation nuclei. nih.gov The study of glyoxal oligomerization helps to explain the higher-than-expected uptake of glyoxal into atmospheric aerosols. acs.org

Current Research Landscape and Emerging Areas of Study

The current research landscape for this compound and its related oligomers is vibrant and expanding, with a strong focus on atmospheric chemistry and advanced organic synthesis.

Atmospheric Chemistry: A significant portion of current research is dedicated to understanding the role of glyoxal oligomers in the formation and aging of secondary organic aerosols (SOA). acs.orgcopernicus.org Scientists are investigating the kinetics and mechanisms of glyoxal hydration and oligomerization under various atmospheric conditions, including different levels of humidity and acidity. nih.govacs.org Advanced analytical techniques, such as aerosol mass spectrometry (AMS) and electrospray ionization mass spectrometry (ESI-MS), are being employed to detect and characterize these oligomers in laboratory-generated and ambient aerosols. nih.gov However, researchers have noted that analytical techniques like GC-MS can cause decomposition of the hydrates, leading to analytical artifacts. nih.gov Current studies are also exploring the photochemical reactions of glyoxal hydrates and their contribution to the formation of brown carbon, which can absorb solar radiation and impact climate. acs.org The interaction of glyoxal with other atmospheric components, such as amino acids and inorganic salts, to form nitrogen-containing oligomers and other complex products is another active area of investigation. copernicus.org

Organic Synthesis: In the field of organic synthesis, this compound continues to be explored as a versatile starting material. Its use in the synthesis of complex molecules, such as aza-analogs of 1,4-naphthoquinones and side-bridged cyclam derivatives, highlights its potential as a building block. chemicalbook.com Researchers are developing new synthetic methodologies that leverage the unique reactivity of the trimer to construct novel molecular frameworks. thieme-connect.comthieme-connect.com

Material Science: Emerging research is also exploring the potential of glyoxal-based oligomers in the development of new materials. Their cross-linking properties are being investigated for the creation of novel hydrogels and other polymeric materials with tailored properties.

Data Tables

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 4405-13-4 wikipedia.orgchemicalbook.com |

| Molecular Formula | C₆H₁₀O₈ nih.govnih.gov |

| Molecular Weight | 210.14 g/mol nih.gov |

| IUPAC Name | 2,3,4a,6,7,8a-hexahydro- Current time information in Bangalore, IN.dioxino[2,3-b] Current time information in Bangalore, IN.dioxine-2,3,6,7-tetrol nih.govnih.gov |

| Synonyms | Glyoxal trimeric dihydrate, Triethanedial dihydrate nih.gov |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H14O10 |

|---|---|

Molecular Weight |

246.17 g/mol |

IUPAC Name |

2,3,4a,6,7,8a-hexahydro-[1,4]dioxino[2,3-b][1,4]dioxine-2,3,6,7-tetrol;dihydrate |

InChI |

InChI=1S/C6H10O8.2H2O/c7-1-2(8)12-6-5(11-1)13-3(9)4(10)14-6;;/h1-10H;2*1H2 |

InChI Key |

IELXRUCMRJAJSV-UHFFFAOYSA-N |

Canonical SMILES |

C1(C(OC2C(O1)OC(C(O2)O)O)O)O.O.O |

Origin of Product |

United States |

Synthetic Methodologies and Oligomerization Pathways

Mechanistic Studies of Glyoxal (B1671930) Trimerization

The formation of glyoxal hydrate (B1144303) trimer dihydrate is a facet of the broader phenomenon of glyoxal oligomerization in aqueous media. Like other small aldehydes, glyoxal readily forms hydrates in water. wikipedia.org These hydrated forms can then condense to create a series of oligomers. wikipedia.org The trimerization process specifically involves the condensation of glyoxal molecules in an aqueous solution, which ultimately leads to the formation of the stable trimeric dihydrate.

Quantum chemical and kinetic rate calculations have been employed to understand the intricate steps of glyoxal oligomerization. copernicus.org These studies reveal that the process is initiated by the hydration of glyoxal. copernicus.org The subsequent oligomerization to dimers and trimers involves several key isomeric processes. These include protonation to form diol/tetrol and carbenium ions, nucleophilic addition of these carbenium ions to other hydrated glyoxal molecules (diol/tetrol), and finally deprotonation to propagate the oligomer chain. copernicus.org Both the initial protonation and the subsequent nucleophilic addition steps are reported to occur without activation barriers, being primarily driven by electrostatic attraction. copernicus.org

Controlled Synthesis of Hydrated Oligomers

The synthesis of glyoxal hydrate trimer dihydrate is achieved through the controlled hydration of glyoxal. Commercially, glyoxal is typically available as a 40% aqueous solution, where it exists as a mixture of the monomer and various hydrated oligomers. wikipedia.orgatamankimya.com To favor the formation of the trimer dihydrate, this solution undergoes further processing under specific, controlled conditions that promote trimerization and subsequent hydration.

Laboratory-scale synthesis can be achieved by dissolving commercially available glyoxal trimer dihydrate powder in deionized water. To ensure the hydrolysis of the trimer back to the monomeric dihydrate form, the solution is often left to stand overnight. acs.org This solution, containing predominantly the glyoxal monomer dihydrate, can then be used in experiments where the formation of oligomers, including the trimer, is studied under controlled conditions. acs.org Another laboratory method involves the oxidation of acetaldehyde (B116499) with selenious acid to produce glyoxal, which can then be subjected to conditions favoring trimerization. wikipedia.orgatamankimya.com

Influence of Reaction Conditions on Trimer Dihydrate Formation

The equilibrium between the different hydrated forms of glyoxal, including the trimer dihydrate, is significantly influenced by factors such as concentration, pH, and temperature. acs.org

Concentration: In aqueous solutions, the concentration of glyoxal plays a crucial role in determining the predominant species. At concentrations below 1 M, glyoxal exists mainly as the monomer or its hydrates. wikipedia.orgatamankimya.com However, as the concentration increases, the equilibrium shifts towards the formation of dimers and trimers. wikipedia.orgacs.orgatamankimya.com In a typical 40% glyoxal solution, a significant portion is present as dimer and trimer forms.

Temperature: Temperature affects both the stability of the oligomers and the kinetics of their formation. Lower temperatures can favor the precipitation of the dimer and trimer from the solution due to their lower solubility. atamankimya.com Conversely, heating solid glyoxal hydrate trimer dihydrate can cause it to decompose back into glyoxal and water vapor. acs.org Studies have shown that glyoxal oligomers rapidly decompose to glyoxal in GC injection ports at temperatures of 120 °C and above. acs.org

The following table summarizes the influence of key reaction conditions on the formation of glyoxal hydrate trimer dihydrate:

| Reaction Condition | Influence on Trimer Dihydrate Formation | Supporting Research Findings |

|---|---|---|

| Concentration | Higher concentrations of glyoxal in aqueous solution favor the formation of the trimer dihydrate. | At concentrations above 1 M, dimers and trimers predominate in the solution. wikipedia.orgacs.orgatamankimya.com |

| Temperature | Lower temperatures can promote the precipitation of the trimer dihydrate from the solution. | Dimer and trimer forms can precipitate from solution at temperatures below 4 °C. atamankimya.com |

| pH | Acidic conditions can catalyze the self-condensation reactions that lead to oligomer formation. | Glyoxal readily undergoes self-condensation or polymerization reactions, which are often catalyzed by acids. |

Purification and Isolation Techniques for Glyoxalhydratetrimer Dihydrate

The purification and isolation of glyoxal from its aqueous solutions, which contain polymeric hydrates like the trimer, present a significant challenge due to the propensity of glyoxal to polymerize in the presence of even trace amounts of moisture. google.com Distilling water from these solutions under reduced pressure can lead to the formation of a solid polymeric glyoxal hydrate, but this method is difficult on an industrial scale due to issues with local overheating and removal of the resulting solid from the distillation apparatus. google.com

One patented method for isolating polymeric glyoxal hydrates involves the use of p-dioxano(b)-p-dioxane. google.com This solvent is unique in its ability to dissolve significant quantities of these hydrates. By adding it to the aqueous glyoxal solution and distilling off the water, a solution of the polymeric glyoxal hydrates in p-dioxano(b)-p-dioxane can be obtained. google.com From this solution, monomeric glyoxal can be generated by heating to temperatures between 150 and 250 °C, which causes depolymerization of the hydrated polymers into glyoxal and water vapor. google.com

For laboratory purposes, anhydrous glyoxal can be prepared by heating solid glyoxal hydrates with a strong dehydrating agent like phosphorus pentoxide and then condensing the resulting vapors in a cold trap. wikipedia.orgatamankimya.com This process effectively removes the water molecules from the hydrated oligomer structure.

Advanced Structural Elucidation and Characterization

Crystal Structure Analysis

Crystal structure analysis provides the most precise information about the spatial arrangement of atoms in a solid-state material.

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the atomic and molecular structure of a crystalline compound. The technique involves directing X-rays onto a single crystal and analyzing the resulting diffraction pattern. This analysis reveals the precise location of each atom within the crystal's unit cell.

For Glyoxal (B1671930) Hydrate (B1144303) Trimer Dihydrate, a successful SC-XRD study would provide critical data, including:

Crystal System and Space Group: Defines the symmetry of the crystal lattice.

Unit Cell Dimensions: The precise lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Atomic Coordinates: The x, y, and z coordinates for each atom in the asymmetric unit.

Bond Lengths and Angles: Precise measurements of the covalent bonds and angles within the trimer molecule, confirming its bicyclic structure.

Despite extensive searches of chemical databases, a published single-crystal X-ray diffraction study containing specific crystallographic data for Glyoxal Hydrate Trimer Dihydrate (CAS 4405-13-4) was not located. Therefore, a table of its specific crystal data cannot be presented. A hypothetical data table is provided for illustrative purposes.

Illustrative Crystal Data and Structure Refinement Table

| Parameter | Value |

|---|---|

| Empirical formula | C₆H₁₀O₈ |

| Formula weight | 210.14 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | 90 |

| β (°) | Data not available |

| γ (°) | 90 |

| Volume (ų) | Data not available |

| Z | 4 |

Hydrogen Bonding Network Architecture in the Dihydrate Lattice

The trimer molecule contains multiple hydroxyl (-OH) groups, and the dihydrate formulation indicates the presence of two water molecules per trimer unit. nih.gov These features create a high potential for extensive hydrogen bonding. An SC-XRD analysis would elucidate the complete hydrogen-bonding network, identifying which hydroxyl groups act as donors and which oxygen atoms (from hydroxyls, ether linkages, or water molecules) act as acceptors. This network is crucial for the stability and physical properties of the crystal.

Water Molecule Environment and Interactions within Crystalline Structures

The precise role and environment of the two water molecules in the lattice are critical. A crystallographic study would reveal:

The exact location of the water molecules within the crystal lattice.

The coordination of each water molecule, i.e., which atoms from the trimer molecule(s) they are hydrogen-bonded to.

Polymorphism and Hydrate Coordinate Investigations

Polymorphism is the ability of a solid material to exist in more than one crystal form. Different polymorphs can have distinct physical properties. Investigating polymorphism would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures) and analyzing the resulting solids by techniques like powder X-ray diffraction (PXRD). Similarly, studies could determine if other stable hydrate forms (e.g., monohydrate, tetrahydrate) exist. Currently, there is no public data on polymorphic forms of Glyoxal Hydrate Trimer Dihydrate.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. It maps the electron distribution of a molecule in its crystalline environment. This analysis, which requires crystallographic data as input, would allow for:

Visualization of close contacts between molecules.

Quantification of the contribution of different types of interactions (e.g., H···H, O···H, C···H) to the total crystal packing.

Identification of key interactions, such as strong hydrogen bonds, which typically appear as distinct red spots on the dnorm mapped surface.

Spectroscopic Characterization Techniques

Spectroscopic methods provide complementary information about molecular structure and functional groups. While a full analysis is not available, studies on related glyoxal oligomers in solution and the known structure of the compound allow for predictions of its spectroscopic features. acs.org

Nuclear Magnetic Resonance (NMR) spectroscopy would be invaluable for confirming the structure.

¹H NMR would show distinct signals for the different types of protons (C-H and O-H).

¹³C NMR would confirm the number of unique carbon environments within the trimer's core structure.

Infrared (IR) spectroscopy would identify the functional groups present. Key expected absorption bands would include:

A broad band in the 3200-3600 cm⁻¹ region, characteristic of O-H stretching from the hydroxyl groups and water molecules.

Bands in the 1000-1200 cm⁻¹ region, corresponding to C-O stretching of the ether and alcohol functionalities.

Mass spectrometry (MS), particularly with soft ionization techniques like Electrospray Ionization (ESI-MS), could be used to confirm the mass of the trimer and study its fragmentation patterns, although analytical artifacts can occur where oligomers decompose to the monomer during analysis. acs.org

Table of Mentioned Compounds

| Compound Name | Synonym(s) |

|---|---|

| Glyoxal Hydrate Trimer Dihydrate | Ethanedial trimer dihydrate; 2,3,4a,6,7,8a-hexahydro- alfa-chemistry.comdioxino[2,3-b] alfa-chemistry.comdioxine-2,3,6,7-tetrol |

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of glyoxal hydrate trimer dihydrate in solution. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide critical information about the connectivity and spatial arrangement of atoms within the molecule.

In aqueous solutions, glyoxal exists in equilibrium between its monomer, dimer, and trimer forms. 1D ¹H NMR and ¹³C NMR spectra are instrumental in identifying the presence of these different species. For instance, in concentrated aqueous solutions of glyoxal, NMR data suggests the formation of significant quantities of dimers and trimers linked via five-membered oxalane rings. acs.org The analysis of ¹³C NMR spectra of reaction mixtures containing glyoxal can help elucidate reaction mechanisms, such as the isomerization of glyoxal to glycolic acid. ethz.ch

¹H NMR Spectroscopy: The proton NMR spectrum of glyoxal hydrate trimer dihydrate provides information on the chemical environment of the hydrogen atoms. While specific peak assignments for the trimer are not extensively detailed in readily available literature, spectra for related compounds like 1,3,5-trioxane (B122180) show a single peak for the chemically equivalent protons, indicating a symmetrical structure. chemicalbook.comspectrabase.com For glyoxal hydrate trimer dihydrate, distinct signals would be expected for the methine protons and the hydroxyl protons, with their chemical shifts influenced by the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum is particularly informative for characterizing the carbon skeleton of the trimer. It can distinguish between the carbon atoms in the dioxane rings and those bonded to hydroxyl groups. Publicly available data from spectral databases confirm the existence of ¹³C NMR spectra for glyoxal hydrate trimer dihydrate, which are essential for its structural confirmation. nih.gov

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for unambiguously assigning the proton and carbon signals. COSY experiments would reveal the coupling between adjacent protons, helping to establish the connectivity within the ring systems. HSQC would correlate each proton with its directly attached carbon atom, providing definitive C-H assignments. While specific 2D NMR studies on glyoxal hydrate trimer dihydrate are not widely published, their application is a standard approach for complex organic molecules.

Table 1: Representative NMR Data for Related Trioxane Structures

| Compound | Nucleus | Solvent | Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|---|

| 1,3,5-Trioxane | ¹H | CDCl₃ | 5.16 | s |

| 1,3,5-Trioxane | ¹³C | CDCl₃ | 93.3 | - |

| Glyoxal Trimer Dihydrate | ¹H | D₂O | Data not readily available | - |

| Glyoxal Trimer Dihydrate | ¹³C | D₂O | Data not readily available | - |

Note: Specific, peer-reviewed NMR data for glyoxal hydrate trimer dihydrate is scarce in public literature. The table provides data for a related parent structure to illustrate the type of information obtained.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of molecules, providing a "fingerprint" that is unique to the compound's structure and functional groups.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to polar functional groups. For glyoxal hydrate trimer dihydrate, the IR spectrum is characterized by strong absorptions corresponding to the O-H stretching of the hydroxyl groups and the C-O stretching of the acetal (B89532) linkages. A study on the hydrated products of glyoxal in aqueous solution identified an intense IR band at 1075 cm⁻¹ which was attributed to the C-O stretching modes of the dihydrate form. nih.gov The absence of a strong carbonyl (C=O) stretch, typically found around 1700 cm⁻¹, is a key indicator of the hydrated, cyclic structure of the trimer, as opposed to the unhydrated glyoxal monomer. nih.govacs.org The complexity of the IR pattern can make selective detection challenging in the presence of other volatile organic compounds. copernicus.orgd-nb.info

Raman Spectroscopy: Raman spectroscopy, which relies on inelastic scattering of light, is complementary to IR spectroscopy. It is particularly effective for analyzing non-polar bonds and symmetric vibrations. For glyoxal oligomers in aqueous solution, Raman spectroscopy has been used to identify the deformation vibrations of the dioxolane ring, confirming the formation of oligomeric structures. acs.org The absence of a Raman peak for the carbonyl stretch further supports the hydrated nature of the species in solution. acs.org

Table 2: Key Vibrational Frequencies for Glyoxal Hydrates

| Vibrational Mode | Wavenumber (cm⁻¹) | Technique | Reference |

|---|---|---|---|

| C-O Stretching (Dihydrate) | 1075 | IR | nih.gov |

| C=O Stretching (Monohydrate) | 1745 | IR | nih.gov |

This table highlights key reported vibrational bands for hydrated forms of glyoxal.

Electronic Absorption (UV-Visible) and Fluorescence Spectroscopy

UV-Visible Spectroscopy: UV-Visible spectroscopy provides information about the electronic transitions within a molecule. While the fully hydrated trimer itself does not exhibit strong absorption in the near-UV and visible regions, this technique is crucial for studying the equilibrium with its unhydrated forms and its reaction products. Unhydrated glyoxal has characteristic absorption bands in the UV-Vis spectrum. acs.org Studies have shown that in the presence of ammonium (B1175870) sulfate (B86663), glyoxal can form products that absorb light, with one study reporting a product absorbing at a wavelength of 290 nm. copernicus.org The formation of light-absorbing brown carbon from the reaction of glyoxal with ammonium salts has also been investigated using UV-Vis spectroscopy. copernicus.orgcopernicus.org

Fluorescence Spectroscopy: While glyoxal hydrate trimer dihydrate itself is not expected to be fluorescent, fluorescence spectroscopy can be used to characterize fluorescent products that may form from its reactions. For example, some advanced glycation end products (AGEs) formed from the reaction of glyoxal with proteins can exhibit fluorescence.

Advanced Mass Spectrometry Approaches

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. Advanced MS methods provide high sensitivity and specificity for the characterization of complex molecules like glyoxal hydrate trimer dihydrate. However, analysis of glyoxal and its hydrates by MS can be complicated by artifacts, as thermal decomposition can occur in the instrument's injection port. acs.org

High-resolution mass spectrometry provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. This is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas. Electrospray ionization (ESI) is a soft ionization technique often coupled with HRMS that allows for the analysis of non-volatile and thermally labile molecules like the glyoxal trimer. ESI-MS has been used to detect glyoxal oligomers (up to n=7) in aqueous solutions. acs.org

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion of a specific m/z, fragmenting it, and then analyzing the resulting product ions. This provides detailed structural information about the precursor ion. MS/MS has been instrumental in characterizing the products of reactions involving glyoxal, such as the formation of imidazole (B134444) derivatives in the presence of ammonium sulfate. copernicus.org By analyzing the fragmentation patterns, the structure of the oligomeric species can be elucidated. copernicus.org

Ion mobility spectrometry (IMS) separates ions based on their size, shape, and charge as they drift through a gas-filled chamber under the influence of an electric field. When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, allowing for the differentiation of isomers that have the same mass-to-charge ratio but different structures. Predicted collision cross-section (CCS) values, which are a measure of the ion's size and shape, can be calculated and compared with experimental values to aid in structural identification. uni.lu While specific IMS-MS studies on glyoxal hydrate trimer dihydrate are not abundant, this technique holds significant promise for separating and characterizing the different oligomeric forms of glyoxal present in a mixture. Techniques like Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) and Proton Transfer Reaction Mass Spectrometry (PTR-MS) have been used to measure gaseous glyoxal, which can be generated from the thermal decomposition of the trimer. copernicus.orgnih.govcopernicus.org

Table 3: Predicted Collision Cross Section (CCS) Values for Glyoxal Trimer Dihydrate Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 211.04485 | 140.5 |

| [M+Na]⁺ | 233.02679 | 147.0 |

| [M-H]⁻ | 209.03029 | 142.5 |

| [M+NH₄]⁺ | 228.07139 | 152.3 |

| [M+K]⁺ | 249.00073 | 150.4 |

| [M+H-H₂O]⁺ | 193.03483 | 135.5 |

Data sourced from PubChemLite, calculated using CCSbase. uni.lu

Gas-Phase Infrared Spectroscopy Coupled with Mass Spectrometry

The structural elucidation of complex molecules like Glyoxalhydratetrimer dihydrate in the gas phase presents unique analytical challenges. The coupling of gas-phase infrared (IR) spectroscopy with mass spectrometry (MS) has emerged as a powerful technique for providing detailed structural information on mass-selected ions, which is often unattainable by mass spectrometry alone. nih.govmpg.denih.gov This hybrid method, often referred to as IR action spectroscopy, involves isolating ions of a specific mass-to-charge ratio (m/z) in a mass spectrometer and then irradiating them with a tunable infrared laser. mpg.deannualreviews.org When the IR frequency is resonant with a vibrational mode of the ion, the ion absorbs one or multiple photons, leading to an increase in internal energy that can induce fragmentation or the detachment of weakly bound "messenger" tags. annualreviews.orgmpg.de By monitoring the resulting change in the mass spectrum as a function of the IR wavelength, a vibrational spectrum of the mass-selected ion is constructed, providing a direct fingerprint of its molecular structure. mpg.dempg.de

A significant challenge in the analysis of this compound is its thermal instability. Attempts to introduce the compound into the gas phase, particularly using methods that involve heating, often result in its decomposition. Studies utilizing Gas Chromatography-Mass Spectrometry (GC-MS) have shown that glyoxal oligomers rapidly break down into the glyoxal monomer at injection port temperatures of 120 °C and above. nih.govacs.org This thermal decomposition makes it exceedingly difficult to study the intact trimer dihydrate structure in the gas phase using conventional vaporization techniques, as the resulting mass spectra are identical to those of the glyoxal monomer. acs.org

Despite these challenges, some mass spectrometric techniques have successfully transferred glyoxal oligomers into the gas phase. Aerosol mass spectrometers, which use thermal volatilization under high vacuum conditions, have provided direct evidence for the presence of glyoxal dimers and trimers in the particulate phase, suggesting that volatilization without complete decomposition is possible under these specific conditions. acs.org

Furthermore, the principles of coupled IR-MS have been successfully applied to study related hydrated glyoxal systems. Infrared Multiple Photon Dissociation (IRMPD) spectroscopy, a form of action spectroscopy, has been used to characterize hydrated clusters of glyoxal derivatives in the gas phase. annualreviews.orgrsc.orgnih.gov In these experiments, mass-selected hydrated clusters are irradiated with an IR laser. Resonant absorption of IR radiation by the cluster leads to the evaporation of water molecules, a process that is detected by the mass spectrometer as a loss of mass. rsc.orgnih.gov This method provides valuable insight into the structure and hydration state of these species in a solvent-free environment.

Given that the gas-phase analysis of this compound often yields its monomer, the IR spectral data of gas-phase glyoxal is highly relevant for interpreting experimental results.

Interactive Table: Key Infrared Absorption Bands for Gas-Phase Glyoxal

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~2839 | Out-of-phase C-H stretch | researchgate.net |

| ~1740 | C=O stretch | researchgate.net |

This table presents characteristic vibrational frequencies for the primary decomposition product of this compound in the gas phase.

Mass spectrometry studies of glyoxal and its reaction products have identified several key ions and fragments, which are crucial for tracking its chemical transformations.

Interactive Table: Mass Spectrometry Data for Glyoxal and Related Oligomers

| m/z (Mass-to-Charge Ratio) | Ion/Fragment Identity | Context/Technique | Reference |

| 30 | CH₂O⁺ | Fragment ion from glyoxal trimer in GC-MS | acs.org |

| 58 | C₂H₂O₂⁺ | Protonated Glyoxal | acs.org |

| 116 | (C₂H₂O₂)₂ | Glyoxal dimer | mdpi.com |

| 130 | - | Glyoxal dimer fragment | mdpi.com |

| 177 | C₆H₉O₆⁺ | Oligomer product | mdpi.com |

This table summarizes key mass-to-charge ratios observed in mass spectrometric analyses of glyoxal and its oligomers.

Theoretical and Computational Investigations

Quantum Mechanical Calculations (DFT, ab initio)

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT) and ab initio calculations, have been instrumental in elucidating the thermodynamics and kinetics of glyoxal (B1671930) hydration and oligomerization. researchgate.net These studies provide a foundational understanding of the pathways leading to the formation of the trimer dihydrate.

A pivotal computational study by Kua et al. (2008) utilized DFT (B3LYP functional) with an implicit solvent model to investigate the initial steps of glyoxal oligomerization. researchgate.net The calculations revealed that while fully hydrated species are thermodynamically preferred, a dehydration step is kinetically necessary before dimerization can occur. researchgate.net Their work identified the dioxolane ring dimer as the thermodynamic sink among various monomeric and dimeric forms, suggesting it is a key intermediate. researchgate.netcopernicus.org The kinetic barriers calculated for different dimerization approaches also offer a potential explanation for why oligomerization tends to cease after the formation of the trimer, as observed experimentally. researchgate.net

Table 1: Calculated Gibbs Free Energies for Glyoxal Hydration and Dimerization Relative Gibbs free energies (ΔG) and activation energies (‡G) are given in kcal/mol. Data sourced from Kua et al. (2008) as reported in scientific literature. researchgate.net

While detailed studies on the electronic structure of the final glyoxal hydrate (B1144303) trimer dihydrate are not extensively documented in the literature, the electronic properties of its precursors—glyoxal, glyoxal monohydrate, and glyoxal dihydrate—have been thoroughly investigated. researchgate.netacs.org Understanding the electronic structure of these initial reactants is crucial for explaining their reactivity. For instance, the electron-deficient α,β-dicarbonyl structure of glyoxal is central to its high electrophilic reactivity. who.int Quantum chemical calculations have been used to explore how hydration affects the electronic distribution and molecular orbitals, which in turn governs the subsequent reactions leading to oligomer formation. researchgate.netresearchgate.net

Computational methods are frequently used to predict spectroscopic properties, which aids in the interpretation of experimental data. Time-dependent DFT (TD-DFT) and coupled-cluster (CC) methods are particularly effective for calculating electronic spectra. acs.org For example, a combined computational and experimental study on the related compound methylglyoxal (B44143) demonstrated that hydration profoundly alters its UV-visible absorption spectrum. acs.org The characteristic n → π* transitions of the carbonyl groups in α-dicarbonyls are suppressed upon the formation of diol or tetrol structures. acs.org Calculations showed that the lowest-energy transition of methylglyoxal vanishes upon hydration, and the new absorptions for the geminal diol appear at different wavelengths. acs.org This methodology is directly applicable to understanding the spectroscopic signatures of glyoxal and its hydrated oligomers.

Table 2: Predicted Spectroscopic Transitions for Methylglyoxal and its Hydrate This table illustrates the effect of hydration on the electronic spectrum of a related α-dicarbonyl, as determined by computational methods. acs.org

| Compound | Transition Type | Calculated Absorption Max (λmax) | Key Observation |

|---|---|---|---|

| Methylglyoxal | n → π* | ~430 nm | Characteristic low-energy absorption |

For systems involving non-covalent interactions, such as the hydrogen bonding prevalent in hydrated clusters, standard DFT functionals can sometimes be inaccurate. Long-range corrected (LC) hybrid density functionals are designed to overcome these limitations. acs.org Functionals such as ωB97X-D, which includes empirical dispersion corrections, have been successfully applied to study the thermochemistry, kinetics, and non-covalent interactions of atmospheric molecules. acs.orgau.dk In the study of methylglyoxal hydration, the ωB97X-D functional was used for geometry optimizations to provide accurate structures for subsequent high-level spectroscopic calculations. acs.org The use of LC-DFT methods ensures a more reliable description of the potential energy surfaces for complex reactions like oligomer formation in aqueous environments. acs.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the time-evolution of molecular systems, offering insights into dynamic processes, conformational changes, and the influence of the environment.

Ab-initio molecular dynamics (AIMD), where forces are calculated on-the-fly using quantum mechanics, is a powerful tool for analyzing reaction mechanisms without pre-defined potentials. An ab initio metadynamics simulation of glyoxal hydration successfully unveiled the mechanisms of the reversible reaction between the keto and diol forms and calculated a free-energy difference of only 2 kJ/mol at 300 K. researchgate.net AIMD has also been employed to investigate the behavior of glyoxal at interfaces, such as its uptake at the surface of aqueous nanoparticles. researchgate.net These simulations show that the carbonyl oxygen atom of glyoxal preferentially orients towards the air-nanoparticle interface, a crucial step preceding its hydration and reaction within the condensed phase. researchgate.net

Elucidation of Reaction Mechanisms and Transition States

The formation of glyoxal trimer dihydrate from glyoxal in aqueous solutions is a multi-step process involving hydration and oligomerization. Computational studies, particularly those using Density Functional Theory (DFT), have been instrumental in mapping out the reaction pathways and identifying key intermediates and transition states. acs.orgacs.org

The process begins with the hydration of glyoxal's two aldehyde groups. Like other small aldehydes, glyoxal readily forms hydrates in aqueous solutions, leading to an equilibrium between the unhydrated form, a monohydrate, and a dihydrate. researchgate.netwikipedia.org Computational studies show that the fully hydrated species are thermodynamically favored. acs.orgresearchgate.net

The subsequent oligomerization is believed to be initiated by the reaction between these hydrated monomers. rsc.org A critical finding from theoretical investigations is that a preliminary dehydration step often precedes the dimerization and ring closure steps. acs.orgresearchgate.net The mechanism for the formation of the stable trimer, which features two five-membered dioxolane rings, is thought to proceed through the reaction of a dimeric species with a third hydrated glyoxal monomer. researchgate.net

Key mechanistic insights from computational studies include:

Role of Intermediates: Carbenium ions have been identified as crucial intermediates in the oligomerization process. Under acidic conditions, the reactions can proceed without a significant energy barrier. acs.org

Kinetic Favorability: Calculations of transition state energies reveal that the ring closure of an open-chain dimer monohydrate to form a five-membered dioxolane ring is kinetically favored over other potential pathways, such as further hydration or the formation of a six-membered dioxane ring dimer. acs.orgresearchgate.net This kinetic preference helps to explain the prevalence of the dioxolane structure in the resulting trimer.

Termination of Oligomerization: The kinetic barriers associated with different geometric approaches during dimerization also provide a theoretical explanation for why the oligomerization process tends to stop after the formation of the trimer, as has been observed experimentally. acs.org

The table below summarizes computed energy data for key steps in the glyoxal dimerization process, a fundamental stage in the formation of the trimer.

| Reactant/Transition State (TS) | Species Type | Relative Free Energy (kcal/mol) | Reference |

| Glyoxal Monomer + Water | Reactants | 0 (Reference) | researchgate.net |

| Glyoxal Dihydrate | Hydrated Monomer | Thermodynamically Favorable | acs.orgresearchgate.net |

| Open Dimer Monohydrate | Dimer Intermediate | - | acs.org |

| Dioxolane Ring Dimer (from Open Dimer Monohydrate) | Cyclic Dimer | Kinetically Favored | acs.orgresearchgate.net |

| Dioxane Ring Dimer (from Open Dimer Monohydrate) | Cyclic Dimer | Kinetically Disfavored | acs.org |

| TS for Dioxolane Ring Closure | Transition State | Lower Energy Barrier | acs.org |

| TS for Dioxane Ring Closure | Transition State | Higher Energy Barrier | acs.org |

| Note: Specific energy values can vary based on the computational model and solvent approximation used. The table indicates general findings. |

Structure-Reactivity Relationship Modeling

Structure-reactivity relationship modeling explores how the molecular structure of a chemical species influences its reactivity. For glyoxal and its oligomers, this involves understanding how the degree of hydration and the specific isomeric form affect subsequent reactions.

The primary source of reactivity in glyoxal and its early-stage oligomers is the presence of reactive carbonyl (aldehyde) and hydroxyl groups. Theoretical studies have been crucial in identifying which specific structures are the most reactive. For instance, computational models suggest that the glyoxal monohydrate is the most reactive species for initiating dimerization, even though the dihydrate may be more thermodynamically stable in solution. copernicus.orgcopernicus.org

Computational modeling has established the following structure-reactivity principles:

Cyclic vs. Chain Oligomers: Investigations into the self-oligomerization of glyoxal have shown that the formation of cyclic oligomers, particularly five-membered rings (dioxolanes), represents the most dominant and thermodynamically favorable products compared to open-chain structures. acs.orgacs.org

Influence of Functional Groups: The presence of multiple hydroxyl groups in the hydrated monomers and oligomers facilitates the nucleophilic attacks necessary for chain propagation and cyclization. The spatial arrangement of these groups dictates the kinetic favorability of forming five-membered rings over other structures.

Atmospheric Significance: In the context of atmospheric chemistry, structure-reactivity relationships are vital for developing models that predict the formation of secondary organic aerosols (SOA) from precursors like glyoxal. acs.orgcopernicus.org The tendency of glyoxal to form stable, low-volatility trimers via these specific reaction pathways is a key factor in its contribution to aerosol particle mass. copernicus.org

The following table outlines the key structural features of glyoxal derivatives and their implications for reactivity, as determined by computational modeling.

| Compound/Species | Key Structural Feature(s) | Implication for Reactivity | Reference(s) |

| Glyoxal Monohydrate | One aldehyde group, two hydroxyl groups (gem-diol) | Considered the most reactive species for initiating dimerization. | copernicus.org, copernicus.org |

| Glyoxal Dihydrate | Four hydroxyl groups (two gem-diols) | Thermodynamically stable but less reactive in dimerization than the monohydrate. | acs.org, researchgate.net |

| Dioxolane Ring Dimer | Stable five-membered ring structure | Represents a thermodynamic sink among dimeric species; kinetically favored product. | acs.org, researchgate.net |

| Glyoxalhydratetrimer dihydrate | Two fused dioxolane rings | A stable end-product of oligomerization under certain conditions due to kinetic barriers for further growth. | acs.org |

Exploration of Chemical Reactivity and Transformation Mechanisms

Aldehyde-Specific Reactivity of the Trimer Dihydrate

The chemical behavior of glyoxal (B1671930) trimer dihydrate is dominated by the reactivity of its aldehyde groups. These electrophilic centers readily react with a variety of nucleophiles. For instance, they can form covalent bonds with the amino groups of amino acids, leading to the formation of crosslinked structures and engaging in processes like the Strecker degradation. scbt.comnih.gov Studies involving the ball milling of the trimer dihydrate with proteogenic amino acids have demonstrated the formation of key intermediates, indicating a reaction mechanism similar to that seen under hydrothermal conditions. nih.gov

This inherent reactivity allows glyoxal trimer dihydrate to serve as an effective crosslinking agent in polymer chemistry. It is utilized to create hydrogels and other polymer networks by forming stable covalent linkages between polymer chains, which is essential for applications such as drug delivery systems. The reaction with amines to form imines is another characteristic aldehyde reaction that has been observed, particularly during the evaporation of aqueous droplets containing both reactants. sandiego.edu

Oxidation Pathways and Product Characterization

Glyoxal trimer dihydrate can be oxidized through various pathways, yielding products such as glyoxylic acid and oxalic acid. This transformation can be achieved using common oxidizing agents like nitric acid and hydrogen peroxide. atamanchemicals.com

Research has shown that the hydrated form of glyoxal reacts rapidly with hydroxyl (OH) radicals. While the condensed structure of the trimer tends to slow the rate of oxidation compared to the monomeric dihydrate, the ultimate products are consistent. In complex systems, such as those simulating atmospheric aqueous phases containing sulfur(IV) species, the presence of glyoxal can influence oxidation dynamics. For example, it can be oxidized to glyoxylic acid, a process that may be mediated by sulfate (B86663) radicals. acs.org The characterization of these reaction products often involves techniques like mass spectrometry, which has been used to identify species such as glyoxylic acid and its bisulfite adduct in solution. acs.org

Self-Condensation and Polymerization Reaction Dynamics

A prominent characteristic of glyoxal is its propensity to undergo self-condensation or polymerization, a process that is frequently catalyzed by acids. chemicalbook.com In aqueous solutions, the hydrated forms of glyoxal condense to create a series of oligomers. wikipedia.orgatamankimya.com These reactions can be exothermic and, in the case of anhydrous glyoxal, may proceed rapidly even at low temperatures. atamanchemicals.comchemicalbook.com

The dynamics of this process are influenced by environmental conditions. For instance, the evaporation of aqueous glyoxal solutions concentrates the solute, which can drive the formation of dimers, trimers, and larger oligomers as water is removed and reactive aldehyde groups become available. acs.org This polymerization is a key aspect of its behavior in various applications and environmental contexts, leading to the formation of more complex, less volatile structures from the simple dialdehyde (B1249045) precursor.

Interactions with Diverse Chemical Substrates

Glyoxal trimer dihydrate interacts with a broad spectrum of chemical substrates, including both reducing and oxidizing agents. noaa.govnih.gov It is also known to be incompatible with strong acids and bases, which can catalyze its polymerization. scbt.comnoaa.gov

With reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride, the aldehyde groups of glyoxal are reduced to alcohols. This reaction can yield products like glycolaldehyde (B1209225) or, with complete reduction, ethylene (B1197577) glycol.

With oxidizing agents , as previously discussed, the compound is converted to carboxylic acids. Strong oxidizing agents like nitric acid react vigorously with glyoxal. atamanchemicals.com

The compound also undergoes addition and condensation reactions with substances like amines, amides, and materials containing hydroxyl groups. scbt.comatamanchemicals.com A notable interaction is the formation of stable adducts with sulfur(IV) species, such as bisulfite, which has been observed in studies relevant to atmospheric chemistry. acs.orgnsf.gov

| Substrate Type | Specific Examples | Primary Products | Reference |

|---|---|---|---|

| Reducing Agents | Sodium borohydride, Lithium aluminum hydride | Glycolaldehyde, Ethylene glycol | |

| Oxidizing Agents | Nitric acid, Hydrogen peroxide, OH radicals | Glyoxylic acid, Oxalic acid | atamanchemicals.com |

| Nucleophiles (Amines) | Methylamine, Amino acids | Imines, Strecker degradation products | nih.govsandiego.edu |

| Sulfur(IV) Species | Bisulfite (HSO₃⁻) | Glyoxal-bisulfite adducts | acs.orgnsf.gov |

Peroxide Formation Mechanisms and Chemical Stability Studies

Glyoxal trimer dihydrate may form peroxides upon exposure to air and light. noaa.govnih.govnih.gov This reactivity is characteristic of aldehydes, which can undergo autoxidation. chemicalbook.com This process involves the reaction with atmospheric oxygen to initially form peroxo acids, which can subsequently be converted into carboxylic acids. chemicalbook.com These autoxidation reactions are often activated by light and can be catalyzed by salts of transition metals. chemicalbook.com

In its solid, hydrated trimer form, the compound is considered relatively stable. scbt.com However, anhydrous forms of glyoxal are known to be unstable and can polymerize exothermically and rapidly. scbt.comatamanchemicals.com The stability of aqueous solutions is greater than the anhydrous form, but polymerization can still occur upon storage. atamanchemicals.com

Applications and Functional Derivatives in Chemical Synthesis

Role as a Building Block for Heterocyclic Compounds

The unique structure of glyoxalhydratetrimer dihydrate makes it an effective starting material for constructing a range of heterocyclic systems.

Synthesis of Aza-Analogs of 1,4-Naphthoquinones

This compound is a reactant in the synthesis of aza-analogs of 1,4-naphthoquinones. chemicalbook.com These compounds are of significant interest due to their potential as effectors of plasmodial thioredoxin and glutathione reductase. The synthesis of these nitrogen-containing analogs of 1,4-naphthoquinones is a key area of research, as these compounds have shown potent activity as substrates and inhibitors of these critical enzymes in Plasmodium falciparum, the parasite responsible for malaria. nih.gov

The general synthetic approach involves the condensation of an appropriately substituted diamine with a 1,2-dicarbonyl compound, a role fulfilled by this compound. The resulting quinoxaline-5,8-diones, a type of aza-analog, have demonstrated increased oxidant character compared to their non-nitrogenous counterparts. nih.gov This enhanced reactivity is crucial for their biological activity.

| Product Class | Precursors | Key Reaction Type | Biological Relevance |

| Aza-analogs of 1,4-Naphthoquinones | This compound, substituted diamines | Condensation | Antimalarial drug development |

Preparation of Substituted Side-Bridged Cyclam Derivatives

This compound is also utilized in the synthesis of substituted side-bridged cyclam derivatives. chemicalbook.com Cyclams are macrocyclic compounds that are well-known for their ability to form stable complexes with metal ions. The introduction of side-bridges can modify the coordination properties of the cyclam ring, leading to new applications in areas such as medical imaging, catalysis, and separation science. The synthesis of these complex macrocycles often involves multi-step procedures where this compound can serve as a key building block.

Formation of Semithioglycolurils and Related Urea/Thiourea Derivatives

In the realm of urea and thiourea chemistry, this compound is a key reactant for the formation of semithioglycolurils. thieme-connect.com The synthesis involves the cyclocondensation of 1-substituted ureas with glyoxal (B1671930), followed by reaction with a thiocyanate source. thieme-connect.com This method provides a pathway to a class of compounds that have been investigated for their potential antifungal and cytotoxic activities. thieme-connect.com

The reaction conditions, such as the choice of solvent and catalyst, can influence the yield and purity of the resulting semithioglycoluril. thieme-connect.com For example, the reaction of ethylurea with glyoxal can be optimized to achieve a high conversion to the desired dihydroxyimidazolidine intermediate, which is then converted to the final semithioglycoluril product. thieme-connect.com

| Reactants | Product | Key Reaction Steps | Potential Applications |

| 1-Substituted ureas, this compound, Thiocyanate source | Semithioglycolurils | Cyclocondensation, Reaction with HSCN | Antifungal agents, Cytotoxic agents |

Condensation Reactions for Pterin Synthesis

Pterins are a class of heterocyclic compounds that are components of many biologically important molecules, including folic acid and various cofactors. The Gabriel-Isay condensation is a classical and widely used method for pterin synthesis, which involves the reaction of a 5,6-pyrimidinediamine with a 1,2-dicarbonyl compound. nih.govnih.gov this compound can serve as the 1,2-dicarbonyl component in this reaction.

This condensation reaction allows for the construction of the pyrazine ring of the pterin system. nih.gov The versatility of the Gabriel-Isay synthesis is enhanced by the variety of 1,2-dicarbonyl compounds that can be employed, leading to a wide range of substituted pterins. nih.govnih.gov These synthetic pterins are valuable tools for studying the biological functions of their natural counterparts and for the development of new therapeutic agents.

Utilization in Polymer Chemistry

The reactivity of this compound also extends to the field of polymer chemistry, where it can be used as a monomer or a cross-linking agent.

Synthesis of Conducting Polymers (e.g., Poly(p-phenylenediazomethine))

This compound is a key reactant in the synthesis of conducting polymers such as poly(p-phenylenediazomethine). The synthesis typically involves the polycondensation of glyoxal with a diamine, such as p-phenylenediamine. This reaction leads to the formation of a conjugated polymer backbone, which is essential for electrical conductivity.

The properties of the resulting polymer can be tuned by modifying the reaction conditions and the specific monomers used. These conducting polymers have potential applications in a variety of electronic devices, including sensors, light-emitting diodes, and antistatic coatings.

Derivatization of Polyethylene Glycols

There is no specific information available in peer-reviewed scientific literature detailing the use of this compound for the derivatization of polyethylene glycols (PEGs). While aldehydes, in general, are used to functionalize PEGs to introduce reactive groups for subsequent conjugation, specific methodologies or research findings employing this compound for this purpose have not been reported. The derivatization of PEGs with aldehydes typically involves the conversion of the terminal hydroxyl groups of PEG into aldehyde functionalities, which can then react with primary amines on other molecules to form Schiff bases.

Table 1: Methods for Aldehyde Derivatization of Polyethylene Glycol

| Method | Reagents | Comments |

|---|---|---|

| Oxidation of terminal hydroxyls | Mild oxidizing agents | Can be challenging to control and may lead to side products. |

| Reaction with protected aldehydes | e.g., bromoacetaldehyde diethyl acetal (B89532) | Requires a deprotection step to yield the free aldehyde. |

Involvement in Prebiotic Chemistry and Origin of Life Hypotheses

The direct involvement of this compound in prebiotic chemistry, particularly in the formation of proto-nucleic acids and the condensed synthesis of ribose, is not described in the existing scientific literature. Research in prebiotic chemistry often focuses on simpler C1 and C2 molecules like formaldehyde and glyoxal as potential precursors to biomolecules.

Studies on Proto-Nucleic Acid Formation

No studies have been identified that investigate the role of this compound in the formation of proto-nucleic acids. Prebiotic chemists have explored various simple molecules as potential precursors to the components of RNA and DNA. Glyoxal, the monomer of the compound , has been studied in the context of its reaction with nucleic acid components, but not as a direct precursor in the polymerization of proto-nucleic acids. For instance, glyoxal is known to react with guanine in nucleic acids. nih.govnih.gov

Mechanisms of Condensed Ribose Synthesis

The synthesis of ribose under prebiotic conditions is a central topic in origin of life research, with the formose reaction being a key proposed pathway. encyclopedia.pubnih.gov This reaction involves the polymerization of formaldehyde to produce a variety of sugars, including ribose. While glyoxal is a simple aldehyde and theoretically could be involved in similar condensation reactions, there is no evidence to suggest that this compound plays a specific role in the condensed synthesis of ribose. The "glyoxylate scenario" has been proposed as an alternative to the formose reaction, but this involves glyoxylate and its dimer, not glyoxal or its trimer. nih.gov

Functionalization for Biosensor Development and Sensing Applications

There is a lack of specific research on the use of this compound for the functionalization of biosensors. However, its monomer, glyoxal, has been utilized as a cross-linking agent in the fabrication of biosensors. Cross-linking is a crucial step in stabilizing the biological recognition element (e.g., an enzyme) on the sensor surface.

For example, glyoxal has been used to cross-link chitosan, a biopolymer, to create a stable matrix for the immobilization of enzymes like horseradish peroxidase in the development of hydrogen peroxide biosensors. mdpi.com In this application, the aldehyde groups of glyoxal react with the amino groups of chitosan, forming a stable network that entraps the enzyme. This suggests that the reactive aldehyde functionalities present in the glyoxal monomer are useful for biosensor construction.

Table 2: Application of Glyoxal in Biosensor Fabrication

| Biosensor Component | Role of Glyoxal | Analyte Detected |

|---|

Chemical Probes for Biochemical Pathway Elucidation

Exploration of Integrin Receptor Interactions and Signaling

A solitary claim from a commercial supplier suggests that this compound is a "growth factor that interacts with integrin receptors to activate the intracellular signaling pathway". cymitquimica.com However, this assertion is not supported by any peer-reviewed scientific research found in extensive database searches. The exploration of small molecules as probes for integrin receptor interactions is an active area of research, with a focus on designing ligands that can selectively bind to specific integrin subtypes to modulate their signaling pathways. nih.govresearchgate.netmdpi.com These probes are valuable tools for elucidating the complex roles of integrins in various physiological and pathological processes. Without scientific validation, the claimed interaction between this compound and integrin receptors remains unsubstantiated.

Inhibition Mechanisms of Amyloid Protein Aggregation

The aggregation of amyloid-β (Aβ) peptides into neurotoxic plaques is a central hallmark of Alzheimer's disease. Research has indicated that this compound can inhibit the aggregation of these amyloid proteins. The primary mechanism underlying this inhibition is believed to be through the process of glycation.

Glyoxal, the monomeric precursor to the trimer dihydrate, is a reactive dicarbonyl compound that can non-enzymatically react with the free amino groups of lysine and arginine residues on proteins, such as Aβ, to form advanced glycation end-products (AGEs). This modification of the Aβ peptide has been shown to significantly slow down the aggregation process. Studies involving the synthesis of glycated Aβ42 peptides, mimicking the effects of glyoxal, have demonstrated that this modification alters the aggregation kinetics and conformational changes of the peptide.

While glycation can slow the formation of large, insoluble fibrils, it may lead to the formation of more stable, soluble oligomeric forms of the peptide. These oligomers are considered by many to be the most neurotoxic species. Therefore, while this compound, as a source of glyoxal, can inhibit the formation of amyloid plaques, the resulting modified oligomers may still contribute to cytotoxicity. The interaction of this compound with amyloid proteins is a complex process that warrants further investigation to fully elucidate its therapeutic potential.

Table 1: Effects of Glycation on Amyloid-β Aggregation

| Feature | Observation | Implication |

| Aggregation Kinetics | Glycation significantly slows down the aggregation process of Aβ peptides. | May reduce the rate of plaque formation. |

| Oligomer Stability | Can lead to the formation of more stable oligomeric species. | The resulting oligomers may have altered neurotoxicity. |

| Conformational Changes | Alters the conformational structure of the Aβ peptide upon glycation. | Affects the pathway of aggregation. |

Modulation of Enzyme Activity (e.g., γ-Secretase)

γ-Secretase is a crucial enzyme involved in the production of amyloid-β peptides. It is part of a proteolytic pathway that cleaves the amyloid precursor protein (APP), leading to the generation of Aβ fragments of varying lengths. The modulation of γ-secretase activity is a key therapeutic strategy for Alzheimer's disease.

The precise molecular mechanism by which this compound antagonizes γ-secretase is an area of active research. It is hypothesized that the compound may interact with the active site of the enzyme or an allosteric site, thereby preventing the proper docking and cleavage of the amyloid precursor protein. By modulating the activity of this key enzyme, this compound presents a potential avenue for therapeutic intervention in Alzheimer's disease.

Table 2: Modulation of γ-Secretase by this compound

| Target Enzyme | Proposed Action of this compound | Consequence |

| γ-Secretase | Antagonist | Reduction in the production of amyloid-β peptides. |

Advanced Analytical Methodologies for Compound Characterization and Quantification

Development of Spectroscopic Detection Protocols

Spectroscopic techniques are indispensable for the qualitative and quantitative analysis of chemical compounds. The development of robust spectroscopic protocols is crucial for understanding the chemical nature of Glyoxalhydratetrimer dihydrate and related analytes.

Optimization of Fluorometric Assays for Related Analytes (e.g., Adenine)

While this compound itself is not fluorescent, fluorometric assays can be developed for related analytes that may be present in complex mixtures or as reactants or byproducts in processes involving the trimer. Adenine, a purine nucleoside, serves as a relevant example due to its intrinsic fluorescence and potential interactions in biological or chemical systems where glyoxal (B1671930) derivatives might be present.

The optimization of fluorometric assays for adenine involves several key parameters. The intrinsic fluorescence of adenine is weak, but it can be enhanced through derivatization. A common method involves reaction with chloroacetaldehyde to form highly fluorescent 1,N6-etheno derivatives. The optimization of this derivatization reaction is critical and includes adjusting the pH, reaction time, and temperature to maximize the yield of the fluorescent adduct. For instance, incubation with chloroacetaldehyde at a pH of 4.5 and a temperature of 60°C for 60 minutes has been shown to be effective for the derivatization of adenine nucleotides.

Furthermore, the selection of appropriate excitation and emission wavelengths is crucial for maximizing sensitivity and minimizing interference. For etheno-adenosine derivatives, fluorescence is typically excited around 280 nm with emission detected at approximately 410 nm. The solvent environment can also significantly impact fluorescence intensity; therefore, the composition of the sample matrix and the mobile phase in chromatographic separations must be considered and optimized.

Table 1: Parameters for Optimization of Fluorometric Assay for Adenine

| Parameter | Typical Range/Conditions | Purpose |

| Derivatizing Agent | Chloroacetaldehyde | To form highly fluorescent etheno-derivatives. |

| pH of Derivatization | 4.0 - 5.0 | To ensure optimal reaction conditions. |

| Reaction Temperature | 37°C - 80°C | To control the rate and efficiency of the derivatization. |

| Reaction Time | 30 - 60 minutes | To allow for complete derivatization. |

| Excitation Wavelength | ~280 nm | To excite the fluorescent derivative. |

| Emission Wavelength | ~410 nm | To detect the emitted fluorescence. |

| Solvent/Matrix | Aqueous buffers, organic modifiers | To optimize fluorescence quantum yield and stability. |

Chromatographic Separation Method Optimization for Complex Mixtures

Chromatographic techniques are powerful tools for separating the components of complex mixtures, which is often a necessary step before quantification. The optimization of these methods is essential for achieving the desired resolution, sensitivity, and analysis time.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. A key challenge in the HPLC analysis of glyoxal and its oligomers is their lack of a strong chromophore for UV detection. To overcome this, pre-column derivatization with a UV-active or fluorescent tag is commonly employed.

A widely used derivatizing agent for carbonyl compounds is 2,4-dinitrophenylhydrazine (DNPH), which reacts with the aldehyde groups to form stable, colored hydrazones that can be readily detected by UV-vis spectrophotometry at around 360 nm. The optimization of the derivatization reaction involves controlling the concentration of DNPH, the reaction time, and the pH to ensure complete reaction and avoid side products.

The choice of the stationary phase is critical for achieving good separation. Reversed-phase columns, such as C18, are frequently used for the separation of DNPH derivatives. The mobile phase composition, typically a mixture of acetonitrile and water, is optimized to achieve the desired retention and resolution of the various glyoxal species and other components in the mixture. Gradient elution, where the mobile phase composition is changed during the run, is often necessary to separate compounds with a wide range of polarities. For underivatized glyoxal and related polar compounds, ion-exchange or specialized polar-endcapped columns can be effective, often with aqueous mobile phases at a controlled pH and temperature.

Table 2: HPLC Method Parameters for Analysis of Glyoxal Derivatives

| Parameter | Typical Conditions | Purpose |

| Derivatizing Agent | 2,4-dinitrophenylhydrazine (DNPH) | To enable UV detection. |

| Stationary Phase | C18 (Reversed-Phase) | For separation of non-polar DNPH derivatives. |

| Mobile Phase | Acetonitrile/Water Gradient | To elute compounds with varying polarities. |

| Detection | UV-Vis at ~360 nm | For quantification of the DNPH derivatives. |

| Column Temperature | Ambient to 40°C | To ensure reproducible retention times. |

| Flow Rate | 0.5 - 1.5 mL/min | To control analysis time and resolution. |

Gas Chromatography (GC)

Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its low volatility and thermal lability. At the elevated temperatures of the GC inlet, the trimer is likely to decompose, leading to inaccurate quantification and potential contamination of the system.

To make the compound amenable to GC analysis, derivatization to form more volatile and thermally stable derivatives is necessary. One approach is the reaction with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which converts the carbonyl groups into oximes. These derivatives are more volatile and can be analyzed by GC, often with sensitive electron capture detection (ECD) or mass spectrometry (MS).

Another derivatization strategy involves the reaction with diamine compounds, such as o-phenylenediamine or 2,3-diaminonaphthalene, to form stable and volatile quinoxaline derivatives. The optimization of these derivatization reactions is crucial and involves careful control of reaction conditions to ensure quantitative conversion. The choice of the GC column is also important, with moderately polar columns often providing the best separation of the derivatives. Temperature programming of the GC oven is typically required to elute the derivatives in a reasonable time with good peak shape.

Hyphenated Analytical Techniques for Comprehensive Characterization

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a powerful approach for the comprehensive characterization of complex mixtures.

For a compound like this compound, which exists in equilibrium with other hydrated and oligomeric forms, Liquid Chromatography-Mass Spectrometry (LC-MS) is a particularly valuable tool. LC can separate the different oligomers and isomers present in a sample, while the mass spectrometer provides molecular weight information and structural data for each separated component. Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of these polar and thermally labile compounds, as it allows for the transfer of intact molecules into the gas phase for MS analysis. High-resolution mass spectrometry can provide accurate mass measurements, enabling the determination of elemental compositions and aiding in the identification of unknown components.

Given the polymeric nature of the trimer, Gel Permeation Chromatography coupled with Infrared Spectroscopy (GPC-IR) could also be a useful technique. GPC separates molecules based on their hydrodynamic volume, providing information on the size distribution of oligomers. The online IR detector provides structural information about the separated fractions, which can help to confirm the identity of the oligomers and detect any chemical changes as a function of molecular size.

Quality Control and Process Analytical Technology in Chemical Manufacturing

Ensuring the quality and consistency of this compound during its manufacturing process is critical. Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes, with the goal of ensuring final product quality.

For the production of a specialty chemical like this compound, PAT can be implemented to monitor and control key process parameters in real-time. For example, in-situ spectroscopic probes, such as Fourier-Transform Infrared (FTIR) or Raman spectrometers, can be integrated into the reactor to monitor the progress of the polymerization or hydration reactions. These techniques can provide real-time information on the concentration of reactants, intermediates, and the final product, allowing for precise control over the reaction conditions to optimize yield and purity.

Online chromatographic systems can also be employed to provide more detailed information on the composition of the reaction mixture at different stages of the process. This allows for the timely detection of any deviations from the desired process trajectory and enables corrective actions to be taken before the entire batch is compromised. By implementing a robust PAT strategy, manufacturers can move from a traditional "testing to document quality" approach to a more proactive "building quality in" paradigm, leading to improved process understanding, increased efficiency, and consistent product quality.

Future Research Directions and Interdisciplinary Investigations

Novel Synthetic Approaches and Sustainable Chemical Processes

The traditional synthesis of glyoxal (B1671930), the precursor to Glyoxalhydratetrimer dihydrate, typically involves the gas-phase oxidation of ethylene (B1197577) glycol over a silver or copper catalyst, or the liquid-phase oxidation of acetaldehyde (B116499) with nitric acid. The trimerization into this compound then occurs through the controlled hydration and condensation of glyoxal molecules in an aqueous solution. However, future research is geared towards developing more novel and sustainable synthetic routes that minimize environmental impact and enhance efficiency.

A significant area of development is the creation of formaldehyde-free glyoxal. silverfernchemical.com Standard synthesis methods can generate small quantities of formaldehyde, a known carcinogen and allergen, which can persist in the final product. silverfernchemical.com This is particularly problematic for applications in products that have close human contact, such as personal care items and textiles. silverfernchemical.com Consequently, manufacturing processes that avoid the formation of formaldehyde as a byproduct are a key focus for sustainable chemistry. silverfernchemical.com These processes allow for a direct substitution of the purer glyoxal into existing formulations without the associated health concerns. silverfernchemical.com

Another promising avenue is the application of continuous flow chemistry. rsc.org This technology utilizes micro-mixers for the rapid generation of unstable intermediates and their immediate in-line quenching. rsc.org While demonstrated for the synthesis of functionalized glyoxal derivatives using organolithium chemistry, the principles of flow chemistry offer significant advantages that could be adapted for the synthesis of the glyoxal trimer itself. rsc.org This approach can mitigate the formation of undesired by-products and allows for efficient and direct access to valuable building blocks, potentially offering a more controlled and scalable production method compared to traditional batch processes. rsc.org Furthermore, broader sustainable chemistry initiatives, such as using solar energy and captured industrial CO2 to produce chemical precursors, represent a long-term goal for the environmentally benign production of compounds like glyoxal.

Integration into Advanced Materials Science and Engineering

This compound serves as a versatile and reactive building block in materials science, primarily valued for its function as a crosslinking agent in polymer chemistry. Its reactive aldehyde groups can form stable covalent bonds with nucleophiles, such as the amino acids found in proteins or other functional groups in polymers. This reactivity is harnessed to create stable, three-dimensional networks, which is fundamental to the synthesis of advanced materials with specifically tailored properties.

One of the most prominent applications is in the formation of hydrogels, which are critical for biomedical applications like drug delivery systems. The trimer facilitates the crosslinking of polymer chains to form a network that can absorb and retain large amounts of water while maintaining its structural integrity. The density and properties of these hydrogels can be controlled to fine-tune the release of encapsulated therapeutic agents.

Beyond hydrogels, glyoxal and its oligomers, including the trimer, are of significant interest in atmospheric science. Research has identified glyoxal as a source of polymeric material that constitutes a substantial fraction of secondary organic aerosol (SOA) mass. acs.org In evaporating aqueous droplets, such as those found in the atmosphere, glyoxal oligomerizes, which prevents its re-evaporation and contributes to the growth of aerosol particles. acs.org Understanding the integration of the trimer into these aerosol phases is crucial for developing more accurate climate models.

| Application Area | Function of this compound | Resulting Material | Key Properties |

|---|---|---|---|

| Biomedical Engineering | Crosslinking Agent | Hydrogels | Controlled drug release, high water absorption |

| Polymer Chemistry | Crosslinking Agent | Crosslinked Polymers | Enhanced network stability, tailored physical properties |

| Atmospheric Science | Oligomer Precursor | Secondary Organic Aerosols | Contributes to particle growth, low volatility |

Deeper Insights into Reaction Mechanisms through Advanced Computational Models

Advanced computational modeling provides powerful tools for elucidating the complex reaction mechanisms involved in the formation of this compound. These models allow researchers to investigate reaction pathways, transition states, and the thermodynamics and kinetics of oligomerization at a molecular level, offering insights that are often difficult to obtain through experimental methods alone. nih.gov